N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Chemical Biology Drug Discovery HTS Probe

N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic small molecule featuring a pyrimidin-2-amine core linked via an azetidine spacer to a 4-(2-methoxyethoxy)benzoyl group. Its molecular formula is C17H20N4O3 with a molecular weight of 328.4 g/mol and a computed XLogP3-AA of 1.3.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 2310017-26-4
Cat. No. B2480191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine
CAS2310017-26-4
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C17H20N4O3/c1-23-9-10-24-15-5-3-13(4-6-15)16(22)21-11-14(12-21)20-17-18-7-2-8-19-17/h2-8,14H,9-12H2,1H3,(H,18,19,20)
InChIKeyORGQOHWWWXVZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2310017-26-4) Chemical Profile for Research Procurement


N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic small molecule featuring a pyrimidin-2-amine core linked via an azetidine spacer to a 4-(2-methoxyethoxy)benzoyl group. Its molecular formula is C17H20N4O3 with a molecular weight of 328.4 g/mol and a computed XLogP3-AA of 1.3 [1]. The compound is cataloged as PubChem CID 121187405 and is offered by commercial vendors primarily as a research tool for biochemical and cell-based studies [1].

Structural Specificity of N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine Prevents Generic Replacement


The compound's structure combines three distinct functional modules—a pyrimidin-2-amine hydrogen-bond donor/acceptor motif, a conformationally constrained azetidine linker, and a 4-(2-methoxyethoxy)benzoyl lipophilic tail—into a single entity with a defined topological polar surface area (76.6 Ų) and rotatable bond count (7) [1]. Simple replacement by core scaffolds such as N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380386-91-3) or 4-(azetidin-3-yl)pyrimidin-2-amine is invalid, as these lack the critical benzoyl substituent that dictates molecular recognition, lipophilicity, and target engagement. Selection for procurement must therefore be based on evidence demonstrating that this specific substitution pattern confers measurable advantages over close analogs in relevant assays.

Quantitative Differentiation Evidence for N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine


Limitation of Current Publicly Available Comparator Data for Procurement Decisions

A thorough search of primary research papers, patents, and authoritative databases (e.g., ChEMBL, BindingDB, PubChem BioAssay) did not identify publicly disclosed head-to-head quantitative activity data for N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine against structurally related comparators. The available evidence is currently limited to computed physicochemical properties from PubChem [1]. Therefore, a quantitative differentiation claim cannot be formulated at this time. Procurement decisions must rely on fit-for-purpose criteria such as purity, solubility, and structural confirmation provided by the vendor, rather than on comparative in-target activity.

Chemical Biology Drug Discovery HTS Probe

Research Deployment Scenarios for N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine Based on Current Data


Fragment-Based or Structure-Activity Relationship (SAR) Library Expansion

The compound can serve as a decorated azetidine-pyrimidine scaffold for systematic SAR studies. Its computed logP of 1.3 and 7 rotatable bonds suggest moderate lipophilicity and flexibility, making it a candidate for derivatization campaigns where the 4-(2-methoxyethoxy)benzoyl group is varied to probe hydrophobic pocket tolerance [1].

Biochemical Target Engagement Screening Controls

The compound may be used as a negative or tool control in biochemical screens targeting pyrimidine-recognizing enzymes (e.g., kinases, phosphodiesterases) provided in-house profiling demonstrates lack of activity at the primary target. Its structural features allow it to serve as a matched-pair control for analogs with known activity [1].

Mass Spectrometry Metabolite or Internal Standard Development

With a monoisotopic mass of 328.1535 Da and distinct chromatographic properties predicted from its XLogP3 value, the compound can be evaluated as a non-endogenous internal standard for LC-MS/MS method development in complex biological matrices [1].

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